![molecular formula C23H20ClIN4O3S B12487511 2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-5-iodobenzamide](/img/structure/B12487511.png)
2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiourea group, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the 2-chloro-5-iodobenzoyl intermediate. This can be achieved through the acylation of 2-chloro-5-iodobenzoic acid with an appropriate acyl chloride under acidic conditions.
Introduction of the Piperazine Moiety: The next step involves the coupling of the benzoyl intermediate with 4-(furan-2-carbonyl)piperazine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Thiourea Group: The final step is the introduction of the thiourea group. This can be achieved by reacting the intermediate with thiourea in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and iodine) on the benzoyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives, while reduction can lead to the formation of corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which may have unique properties and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include substituted benzoyl derivatives, sulfonyl compounds, and various heterocyclic structures, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals and other substrates makes it useful in the development of advanced materials, such as catalysts and sensors.
Biological Studies: The compound can be used as a probe to study various biological processes, including protein-ligand interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-5-bromobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea
- 3-(2-chloro-5-fluorobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea
- 3-(2-chloro-5-methylbenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea
Uniqueness
The presence of iodine in 3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea distinguishes it from similar compounds. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding affinity to specific targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C23H20ClIN4O3S |
|---|---|
Molecular Weight |
594.9 g/mol |
IUPAC Name |
2-chloro-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-5-iodobenzamide |
InChI |
InChI=1S/C23H20ClIN4O3S/c24-19-8-3-15(25)14-18(19)21(30)27-23(33)26-16-4-6-17(7-5-16)28-9-11-29(12-10-28)22(31)20-2-1-13-32-20/h1-8,13-14H,9-12H2,(H2,26,27,30,33) |
InChI Key |
FDXGNRSYFULMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


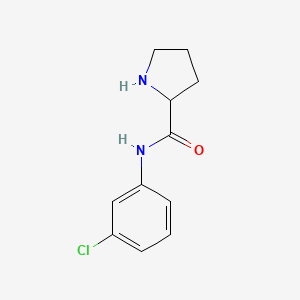
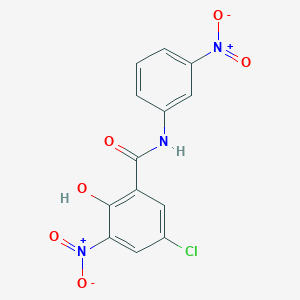
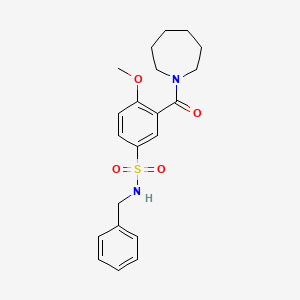
![5-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487437.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)
![3-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487445.png)
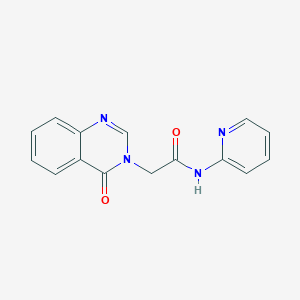

![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487468.png)
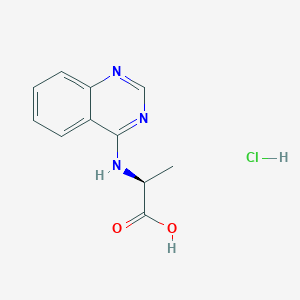
![2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487479.png)
![Ethyl 3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487485.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B12487486.png)
![3-(azepan-1-ylsulfonyl)-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methylbenzamide](/img/structure/B12487490.png)
